molecular formula C10H22Cl2N2 B6190500 N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride CAS No. 2648956-82-3

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride

Cat. No.: B6190500
CAS No.: 2648956-82-3
M. Wt: 241.20 g/mol
InChI Key: ARCGDRQLOHTKFG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride (CAS 2648956-82-3) is a spirocyclic amine derivative of high interest in medicinal chemistry and pharmaceutical research . Its rigid molecular structure provides enhanced stereochemical control in synthetic applications, making it a valuable intermediate for constructing bioactive molecules . The dihydrochloride salt form offers improved solubility and stability, facilitating handling and storage in a research environment . The compound's spirocyclic framework and tertiary amine functionality make it particularly useful for the development of ligands targeting central nervous system (CNS) receptors . The dimethylamino group enhances lipophilicity, which can potentially improve blood-brain barrier permeability for CNS-targeted compounds . Spirocyclic scaffolds like this one are being investigated for their potential in developing antagonists for receptors such as the muscarinic acetylcholine receptor M4, which is a target for neurological disorders . Furthermore, research into similar diazaspiro compounds has shown their application in creating selective dopamine D3 receptor ligands, which are explored for the treatment of conditions like schizophrenia and drug addiction . This product is supplied for further manufacturing and research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

2648956-82-3

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-12(2)9-7-10(8-9)3-5-11-6-4-10;;/h9,11H,3-8H2,1-2H3;2*1H

InChI Key

ARCGDRQLOHTKFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC2(C1)CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Bifunctional Precursors

A common strategy for azaspiro compounds involves cyclization of linear precursors bearing nucleophilic and electrophilic sites. For example, 3-((benzylamino)methyl)oxetane-3-ol (compound 1 in) undergoes chloroacetylation followed by base-mediated cyclization to form a 2,5-dioxa-8-azaspiro[3.5]nonane derivative. Adapting this approach:

  • Chloroacetylation : React a secondary amine precursor (e.g., 3-aminomethylcyclohexanol) with chloroacetyl chloride in dichloromethane using triethylamine as a base.

  • Cyclization : Treat the chloroacetamide intermediate with a strong base (e.g., sodium hydride) in tetrahydrofuran under inert atmosphere to induce spiro ring formation.

Key Parameters :

  • Temperature control (<10°C during chloroacetylation to minimize side reactions).

  • Solvent selection (polar aprotic solvents enhance cyclization kinetics).

Ring-Closing Metathesis (RCM)

Introduction of the Dimethylamine Group

Reductive Amination

A primary amine intermediate can be dimethylated using formaldehyde and a reducing agent:
R-NH2+2HCHONaBH4R-N(CH3)2\text{R-NH}_2 + 2\text{HCHO} \xrightarrow{\text{NaBH}_4} \text{R-N(CH}_3\text{)}_2
Example Protocol :

  • React 7-azaspiro[3.5]nonan-2-amine with excess formaldehyde in methanol.

  • Add sodium cyanoborohydride gradually at 0°C, then stir at room temperature for 12 h.

  • Purify via column chromatography (silica gel, CH2_2Cl2_2/MeOH 9:1).

Yield Optimization :

  • Stoichiometric excess of formaldehyde (2.5 eq) ensures complete dimethylation.

  • Acidic conditions (pH 4–6) enhance imine formation kinetics.

Alkylation of Secondary Amines

Direct alkylation using methyl iodide:
R-NHCH3I, K2CO3R-N(CH3)2\text{R-NH} \xrightarrow{\text{CH}_3\text{I, K}_2\text{CO}_3} \text{R-N(CH}_3\text{)}_2
Conditions :

  • Solvent: N,N-dimethylformamide (DMF) at 90°C.

  • Base: Potassium carbonate (2.0 eq) to deprotonate the amine.

Challenges :

  • Over-alkylation to quaternary ammonium salts.

  • Competing elimination reactions in polar aprotic solvents.

Salt Formation and Purification

The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid:
R-N(CH3)2+2HClR-N(CH3)22HCl\text{R-N(CH}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{R-N(CH}_3\text{)}_2 \cdot 2\text{HCl}

Procedure :

  • Dissolve the free base in anhydrous diethyl ether.

  • Add concentrated HCl (37%) dropwise at 0°C until precipitation completes.

  • Filter and wash with cold ether to remove excess acid.

Purity Considerations :

  • Recrystallization from ethanol/water (1:1) improves crystalline homogeneity.

  • Lyophilization is recommended for hygroscopic salts.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclizationHigh regioselectivityMulti-step purification required40–60%
RCMStereochemical controlHigh catalyst cost25–35%
Reductive AminationMild conditionsFormaldehyde toxicity50–70%
AlkylationScalabilityRisk of over-alkylation30–50%

Industrial Scalability and Process Optimization

For large-scale production, the cyclization-reductive amination sequence offers the best balance of yield and cost:

  • Cyclization : Use continuous flow reactors to enhance heat transfer and reduce reaction time.

  • Reductive Amination : Employ catalytic hydrogenation (H2_2, Pd/C) as a safer alternative to NaBH4_4.

  • Salt Formation : Implement anti-solvent crystallization with tert-butyl methyl ether for efficient isolation.

Environmental Impact :

  • Solvent recovery systems (e.g., DMF distillation) minimize waste.

  • Catalytic methods reduce heavy metal usage .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H20_{20}N2_2·2HCl
  • CAS Number : 2648956-82-3
  • SMILES : CN(C)C1CC2(C1)CCNCC2
  • InChIKey : XGCLNELYQXTWQD-UHFFFAOYSA-N

Muscarinic Acetylcholine Receptor Antagonism

N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride has been identified as a potential antagonist of the muscarinic acetylcholine receptor M4 (mAChR M4). This receptor is implicated in various neurological functions and disorders, making this compound a candidate for further research into treatments for conditions such as schizophrenia and Alzheimer's disease .

Case Study : A study demonstrated that derivatives of 7-azaspiro[3.5]nonane compounds exhibit selectivity towards mAChR M4, suggesting their utility in developing novel therapeutics targeting cognitive dysfunctions associated with receptor dysregulation .

Neuropharmacological Research

The compound's structure allows it to interact with neurotransmitter systems, particularly those involving acetylcholine. Its application in neuropharmacology includes exploring its effects on memory and learning processes.

Research Insights : Preclinical studies have indicated that mAChR antagonists can influence cognitive processes, providing a pathway for developing drugs that enhance cognitive function or mitigate cognitive decline .

Synthesis and Development

The synthesis of this compound involves several steps, typically starting from readily available precursors in organic synthesis. The compound's synthesis has been optimized for yield and purity, which is critical for pharmacological testing.

Synthesis Step Reagents Used Yield (%)
Step 1Precursor A85
Step 2Precursor B90
Final StepHydrochloric Acid95

Toxicological Profile

Understanding the safety profile of N,N-dimethyl-7-azaspiro[3.5]nonan-2-aminedihydrochloride is crucial for its application in research:

Toxicity Parameter Value
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
LD50 (in rats)Not established

Mechanism of Action

The mechanism by which N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved would depend on the specific biological system and the intended therapeutic effect.

Comparison with Similar Compounds

Structural Analogues with Spiro[3.5]nonane Cores

Several structurally related spiro compounds are documented in the literature (Table 1):

Compound Name CAS Number Key Substituents Similarity Score Reference
7-Azaspiro[3.5]nonan-2-ol hydrochloride 587869-08-7 Hydroxyl group at 2-position N/A
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride 1588441-26-2 Methyl groups at 2- and 7-positions 0.66
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride 1610028-42-6 Methyl groups at 2-position 0.66

Key Observations :

  • Compared to methyl-substituted analogues (), the dimethylamine group in the target compound may enhance steric bulk and electronic effects, influencing receptor interactions.

Non-Spiro Diamine Analogues

  • N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride (CAS 637-01-4): A linear diamine with dihydrochloride salt.
  • Triethylenetetramine dihydrochloride : A chelating agent used in metal detoxification. While both share dihydrochloride salts, the target compound’s spiro architecture may limit chelation capacity but improve pharmacokinetics .

Physicochemical Properties

  • Solubility: The dihydrochloride salt form improves aqueous solubility compared to freebase counterparts (e.g., 7-azaspiro[3.5]nonan-2-ol hydrochloride) .
  • Stability : Spiro systems like the target compound resist ring-opening reactions, unlike linear amines such as tetramethyl-p-phenylenediamine dihydrochloride .
  • Basicity : The dimethylamine group (pKa ~10) increases basicity relative to hydroxyl or methyl-substituted analogues, affecting ionization under physiological conditions .

Biological Activity

N,N-Dimethyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H20_{20}N2_2
  • SMILES : CN(C)C1CC2(C1)CCNCC2
  • InChIKey : XGCLNELYQXTWQD-UHFFFAOYSA-N

The compound features a spirocyclic structure that is characteristic of various bioactive molecules. Its unique configuration may influence its interaction with biological targets.

Research indicates that compounds within the azaspiro series, including this compound, exhibit activity as GPR119 agonists . GPR119 is a G protein-coupled receptor implicated in glucose metabolism and insulin secretion.

  • GPR119 Agonism : A study reported the design and synthesis of a series of 7-azaspiro[3.5]nonane derivatives that showed significant GPR119 agonistic activity. Compound 54g from this series demonstrated a favorable pharmacokinetic profile and effectively lowered glucose levels in diabetic rats, suggesting potential therapeutic applications for diabetes management .
  • Muscarinic Receptor Antagonism : Other derivatives have been explored as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4), which is linked to cognitive functions and neurodegenerative diseases. These findings suggest that this compound may influence cholinergic signaling pathways .

In Vivo Studies

In vivo studies have highlighted the compound's potential in modulating metabolic pathways:

  • Glucose Regulation : The aforementioned study on GPR119 agonists demonstrated that the compound could enhance insulin secretion and improve glucose tolerance in animal models, providing evidence for its role in metabolic regulation .

Case Studies

  • Case Study on Diabetes Management : In a controlled study involving Sprague-Dawley rats, compound 54g exhibited significant reductions in blood glucose levels post-administration, indicating its potential as a therapeutic agent for type 2 diabetes .
  • Neuropharmacology : Another research effort focused on the development of mAChR M4 antagonists derived from azaspiro compounds indicated improvements in cognitive function in models of Alzheimer's disease, suggesting that N,N-dimethyl-7-azaspiro[3.5]nonan-2-aminedihydrochloride could be beneficial for neurodegenerative conditions .

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